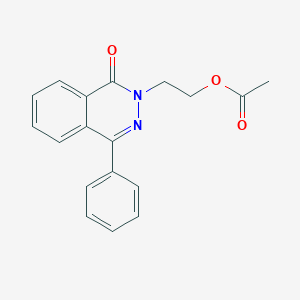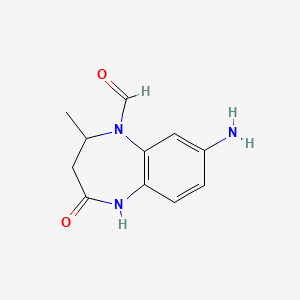![molecular formula C23H19ClN2O3S B11521509 (2E)-6-acetyl-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11521509.png)
(2E)-6-acetyl-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-6-ACETYL-2-[(4-CHLOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as acetyl, chlorophenyl, methoxyphenyl, and methyl groups
Preparation Methods
The synthesis of (2E)-6-ACETYL-2-[(4-CHLOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and pyrimidine precursors, followed by their fusion to form the thiazolopyrimidine core. Key steps include:
Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.
Formation of Pyrimidine Ring: This involves the condensation of β-diketones with guanidine derivatives.
Fusion of Rings: The thiazole and pyrimidine rings are fused under specific conditions, often involving cyclization reactions.
Substitution Reactions: Introduction of the acetyl, chlorophenyl, methoxyphenyl, and methyl groups through various substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
(2E)-6-ACETYL-2-[(4-CHLOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming larger molecular structures.
Scientific Research Applications
(2E)-6-ACETYL-2-[(4-CHLOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E)-6-ACETYL-2-[(4-CHLOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or organelles.
Comparison with Similar Compounds
(2E)-6-ACETYL-2-[(4-CHLOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE can be compared with other thiazolopyrimidine derivatives, such as:
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and biological activities.
Organotin Derivatives: These compounds exhibit broad-spectrum antiparasitic activity and have different mechanisms of action.
The uniqueness of (2E)-6-ACETYL-2-[(4-CHLOROPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H19ClN2O3S |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
(2E)-6-acetyl-2-[(4-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C23H19ClN2O3S/c1-13-20(14(2)27)21(16-6-10-18(29-3)11-7-16)26-22(28)19(30-23(26)25-13)12-15-4-8-17(24)9-5-15/h4-12,21H,1-3H3/b19-12+ |
InChI Key |
DAJHZNRROQGOMF-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=C(C=C4)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl {[(5Z)-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B11521438.png)
![2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11521444.png)
![(2E)-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B11521449.png)

![2-nitro-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline](/img/structure/B11521459.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11521460.png)
![ethyl (2E)-2-[4-(diethylamino)benzylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11521467.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11521472.png)

![4-chloro-N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11521493.png)
![N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11521494.png)
![N-{4-[(4-methylquinolin-2-yl)amino]phenyl}acetamide](/img/structure/B11521500.png)
![N'-(cyclopropylcarbonyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11521502.png)
